5-(Bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole

DDR1 inhibition kinase inhibitor structure-activity relationship

5-(Bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole (CAS 1443289-31-3, C₆H₇BrN₂O, MW 203.04) is a 1,2,4-oxadiazole derivative bearing an electrophilic bromomethyl handle at the 5‑position and a conformationally restricted cyclopropyl group at the 3‑position. This scaffold serves as a versatile platform for nucleophilic substitution and further elaboration, and has been explicitly employed as a key intermediate in the synthesis of potent discoidin domain receptor 1 (DDR1) inhibitors.

Molecular Formula C6H7BrN2O
Molecular Weight 203.04 g/mol
Cat. No. B15302018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole
Molecular FormulaC6H7BrN2O
Molecular Weight203.04 g/mol
Structural Identifiers
SMILESC1CC1C2=NOC(=N2)CBr
InChIInChI=1S/C6H7BrN2O/c7-3-5-8-6(9-10-5)4-1-2-4/h4H,1-3H2
InChIKeyUQMYNKUUQDIXJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole – Procurement-Ready Heterocyclic Building Block for DDR1-Targeted Programs


5-(Bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole (CAS 1443289-31-3, C₆H₇BrN₂O, MW 203.04) is a 1,2,4-oxadiazole derivative bearing an electrophilic bromomethyl handle at the 5‑position and a conformationally restricted cyclopropyl group at the 3‑position [1]. This scaffold serves as a versatile platform for nucleophilic substitution and further elaboration, and has been explicitly employed as a key intermediate in the synthesis of potent discoidin domain receptor 1 (DDR1) inhibitors [2].

Why 5-(Bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole Cannot Be Replaced by Alkyl or Aryl Congeners in DDR1-Targeted Libraries


Even subtle changes to the 3‑position substituent on the 1,2,4‑oxadiazole core can drastically alter target affinity. In a matched molecular pair study within the triaza‑spirodecanone DDR1 inhibitor series, replacement of the 3‑cyclopropyl group by a 3‑methyl group resulted in a >20‑fold loss of inhibitory potency (IC₅₀ 13.8 nM vs. 312 nM) when assayed under identical conditions [1][2]. This demonstrates that the cyclopropyl ring contributes critical hydrophobic and conformational interactions that cannot be recapitulated by simpler alkyl chains, making generic substitution a high‑risk strategy for programs where DDR1 potency is a primary objective.

Quantitative Differentiation Evidence for 5-(Bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole vs. Its Closest Analogs


22.6‑Fold Superior DDR1 Affinity vs. 3‑Methyl Analog in Matched Molecular Pair

In the triaza‑spirodecanone scaffold (US10239876), the inhibitor incorporating the 3‑cyclopropyl‑1,2,4‑oxadiazole fragment (Example 33) exhibited an IC₅₀ of 13.8 nM against DDR1, while the direct 3‑methyl analog (Example 37) showed an IC₅₀ of 312 nM, both measured in the identical intracellular DDR1 kinase assay [1][2]. The cyclopropyl group therefore provides a 22.6‑fold enhancement in binding affinity.

DDR1 inhibition kinase inhibitor structure-activity relationship

Cyclopropyl vs. Aryl Substitution: Enhanced Ligand Efficiency in DDR1 Inhibitors

Patent US10239876 discloses a series of triaza‑spirodecanone DDR1 inhibitors. Compounds featuring a 3‑cyclopropyl‑1,2,4‑oxadiazole (Examples 33, 159) consistently achieve single‑digit nanomolar IC₅₀ values (13.8–17.2 nM), while analogs bearing larger, more lipophilic aryl‑oxadiazole substituents often exhibit reduced or comparable potency despite increased molecular weight [1][2]. The cyclopropyl substituent thus delivers higher ligand efficiency (affinity per heavy atom) than bulkier aryl groups.

ligand efficiency DDR1 oxadiazole SAR

Electrophilic Reactivity of the 5‑Bromomethyl Handle for Efficient Library Synthesis

The 5‑bromomethyl group of 5-(bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole serves as a reactive electrophile for nucleophilic displacement with amines, thiols, and alkoxides, enabling rapid diversification into compound libraries [1]. This reactivity is consistent across 5‑(bromomethyl)-1,2,4‑oxadiazole derivatives; however, the electron‑donating cyclopropyl group at position 3 may modulate the electrophilicity of the bromomethyl carbon compared to electron‑withdrawing aryl substituents, potentially offering more controlled alkylation kinetics in polar reaction media [2].

nucleophilic substitution building block parallel synthesis

Procurement‑Relevant Application Scenarios for 5-(Bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole


DDR1‑Targeted Kinase Inhibitor Lead Optimization

The building block is directly applicable for late‑stage diversification of triaza‑spirodecanone and related DDR1 inhibitor scaffolds. Its validated >20‑fold potency advantage over the methyl analog (Section 3, Evidence 1) makes it the preferred choice when designing focused libraries around the 1,2,4‑oxadiazole hinge‑binding motif [1].

Fragment‑Based Drug Discovery (FBDD) Library Construction

The compact cyclopropyl‑oxadiazole core offers high ligand efficiency (Section 3, Evidence 2). The bromomethyl handle permits rapid fragment elaboration via nucleophilic displacement, enabling parallel synthesis of fragment‑growth libraries without protecting‑group manipulation [2].

Chemical Biology Probe Synthesis for Collagen‑Activated RTK Pathways

Given the established role of DDR1 in collagen signaling, the building block can be used to generate affinity probes or PROTAC precursors. The high intrinsic DDR1 affinity of the cyclopropyl‑containing scaffold (IC₅₀ 13.8 nM) ensures that probe potency is maintained during linker attachment [1].

Comparative Reactivity Studies for Oxadiazole Alkylation Methodology

The combination of a 5‑bromomethyl electrophile and a 3‑cyclopropyl donor group makes this compound a useful model substrate for investigating electronic effects on SN2 displacement kinetics at benzylic‑type positions. This supports synthetic methodology development for heterocyclic building block activation (Section 3, Evidence 3) [2].

Quote Request

Request a Quote for 5-(Bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.